

Application Notes and Protocols for GLPG1837 in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: GLPG1837

Cat. No.: B607657

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Introduction

GLPG1837 is a potent, orally bioavailable potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] It is an investigational compound developed for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1] **GLPG1837** has been shown to enhance the channel gating of various CFTR mutants, thereby increasing chloride ion transport across the cell membrane. This document provides detailed application notes and protocols for the use of **GLPG1837** in patch-clamp electrophysiology studies to characterize its effects on CFTR channel function.

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity with high temporal and voltage resolution. It is the gold standard for characterizing the effects of compounds like **GLPG1837** on the biophysical properties of CFTR, including channel conductance and open probability.

Mechanism of Action

GLPG1837 acts as a CFTR potentiator, meaning it increases the open probability (P_o) of the CFTR channel, leading to increased chloride transport.[2] Mechanistic studies have revealed that **GLPG1837** shares a common mechanism of action with the approved CFTR potentiator, ivacaftor (VX-770).[3] It is believed to bind to a site on the CFTR protein that is distinct from the ATP-binding sites and allosterically modulates channel gating.[3] This action is independent of

nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[3] Evidence suggests that **GLPG1837** and ivacaftor may compete for the same or overlapping binding site within the transmembrane domains of CFTR.[2][3][4][5]

The potentiation of CFTR by **GLPG1837** is state-dependent, with a higher affinity for the open state of the channel.[1][3] This is consistent with a classic allosteric modulation mechanism where the binding of the potentiator stabilizes the open conformation of the channel, thereby increasing the time it spends in a conductive state.

Data Presentation

The following tables summarize the quantitative data on the effect of **GLPG1837** on various CFTR mutants as determined by patch-clamp and related electrophysiological assays.

Table 1: Potency (EC₅₀) of **GLPG1837** on Different CFTR Mutants

CFTR Mutant	Cell Line	Assay Type	EC ₅₀ (μM)	Reference
Wild-Type (WT)	CHO	Macroscopic Patch-Clamp	0.23 ± 0.12	[6]
G551D	HEK293	YFP Halide Assay	0.339	[7]
G551D	CHO	Macroscopic Patch-Clamp	0.47 ± 0.02 (in presence of dPATP)	[6]
F508del	CFBE41o-	YFP Halide Assay	0.003	[7]
D924E	CHO	Macroscopic Patch-Clamp	0.71 ± 0.07	[8]
D924N	CHO	Macroscopic Patch-Clamp	2.29 ± 0.78	[8]
N1138L/G551D	CHO	Macroscopic Patch-Clamp	0.08 ± 0.02	[9]
N1138F/G551D	CHO	Macroscopic Patch-Clamp	0.16 ± 0.05	[9]
N1138Y/G551D	CHO	Macroscopic Patch-Clamp	0.40 ± 0.10	[9]
S1141K/G551D	CHO	Macroscopic Patch-Clamp	0.26 ± 0.02	[9]
S1141R/G551D	CHO	Macroscopic Patch-Clamp	0.51 ± 0.13	[9]
S1141T/G551D	CHO	Macroscopic Patch-Clamp	1.74 ± 0.31	[9]

Table 2: Efficacy of **GLPG1837** on CFTR Mutants (Fold-Increase in Current)

CFTR Mutant	GLPG1837 Concentration	Fold-Increase in Macroscopic Current (mean \pm SEM)	Reference
G551D	3 μ M	19.85 \pm 0.94	[6]
G551D	20 μ M (saturating)	35.62 \pm 5.42	[6]
G551D (in presence of 20 μ M dPATP)	Dose-dependent	Further potentiation observed	[6]

Experimental Protocols

This section provides detailed protocols for cell culture, solutions, and whole-cell patch-clamp recording to study the effects of **GLPG1837** on CFTR.

Cell Culture and Transfection

HEK293 cells are a suitable expression system for exogenous CFTR and are commonly used in patch-clamp studies.

- Cell Line: Human Embryonic Kidney (HEK293) cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passaging: Passage cells every 2-3 days when they reach 80-90% confluency.
- Transfection:
 - Plate HEK293 cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.
 - Transfect cells with a plasmid encoding the desired human CFTR mutant and a fluorescent reporter gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol.

- Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression before performing patch-clamp experiments. For temperature-sensitive mutants like F508del, an incubation at a lower temperature (e.g., 27°C) for 16-24 hours can increase membrane expression.

Solutions for Whole-Cell Patch-Clamp Recording

Extracellular (Bath) Solution:

Component	Concentration (mM)
NaCl	145
KCl	4
CaCl ₂	1
MgCl ₂	1
HEPES	10
Glucose	10

Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~310 mOsm with sucrose.

Intracellular (Pipette) Solution:

Component	Concentration (mM)
CsCl	140
MgCl ₂	2
EGTA	10
HEPES	10
Mg-ATP	3-5
GTP-Tris	0.2

Adjust pH to 7.2 with CsOH. Adjust osmolarity to ~290 mOsm with sucrose. Aliquot and store at -20°C. Thaw and add Mg-ATP and GTP fresh on the day of the experiment.

Stock Solutions:

- **GLPG1837**: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
- **Forskolin (FSK)**: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Forskolin is used to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR through PKA-dependent phosphorylation.
- **Genistein (Gst)**: Prepare a 50 mM stock solution in DMSO. Store at -20°C. Genistein is a general tyrosine kinase inhibitor that can also directly potentiate CFTR.
- **CFTRinh-172**: Prepare a 10 mM stock solution in DMSO. Store at -20°C. This is a specific inhibitor of CFTR and can be used to confirm that the measured currents are mediated by CFTR.

Whole-Cell Patch-Clamp Protocol

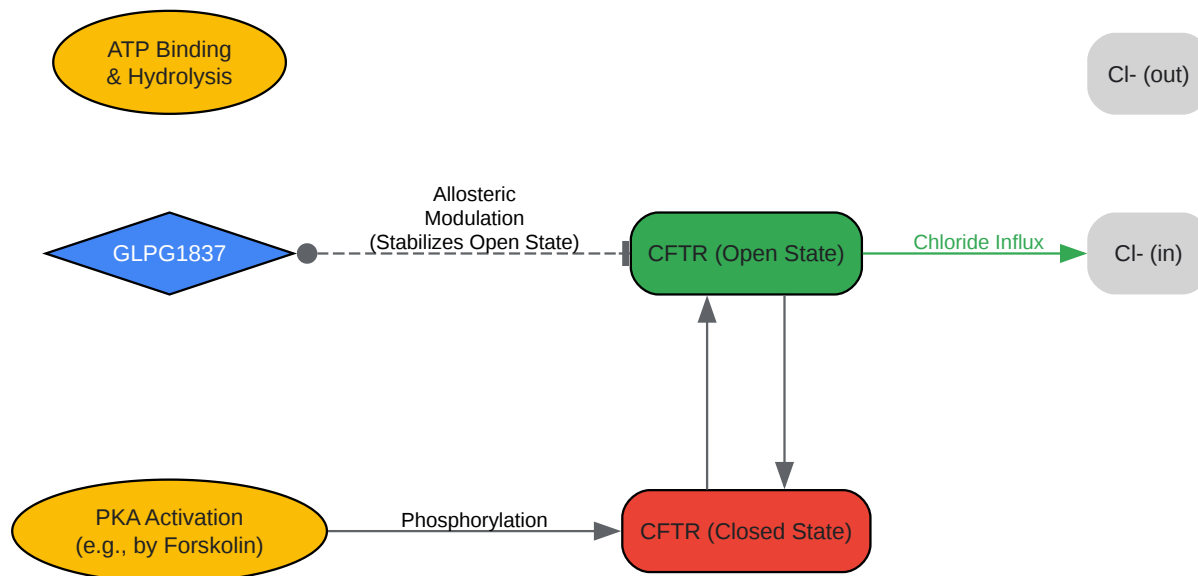
- **Pipette Preparation**: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- **Cell Visualization**: Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
- **Gigaohm Seal Formation**: Approach a fluorescently labeled (e.g., GFP-positive) cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
- **Whole-Cell Configuration**: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. This allows for electrical access to the entire cell and control of the intracellular environment.

- Voltage-Clamp Protocol:
 - Set the amplifier to voltage-clamp mode.
 - Hold the membrane potential at -40 mV.
 - To elicit CFTR currents, apply a voltage-step protocol. A typical protocol consists of stepping the membrane potential from a holding potential of -40 mV to a range of test potentials from -100 mV to +100 mV in 20 mV increments for 400 ms.
- Data Acquisition:
 - Record currents before and after the application of activating agents.
 - First, establish a stable baseline recording in the extracellular solution.
 - Activate CFTR by perfusing the chamber with an extracellular solution containing an activator cocktail, typically 10 μ M Forskolin and 30-50 μ M Genistein. Wait until the current reaches a stable, activated level.
- **GLPG1837** Application:
 - Once a stable activated CFTR current is established, perfuse the chamber with the extracellular solution containing the desired concentration of **GLPG1837** in the continued presence of the activator cocktail.
 - Record the current until a new steady-state is reached to determine the potentiating effect of **GLPG1837**.
 - To determine the dose-response relationship, apply increasing concentrations of **GLPG1837**.
- Washout and Inhibition:
 - To assess the reversibility of the **GLPG1837** effect, wash out the compound by perfusing with the activator-containing extracellular solution.

- At the end of the experiment, apply the CFTR-specific inhibitor, CFTRinh-172 (10 μ M), to confirm that the measured current is mediated by CFTR.

Visualizations

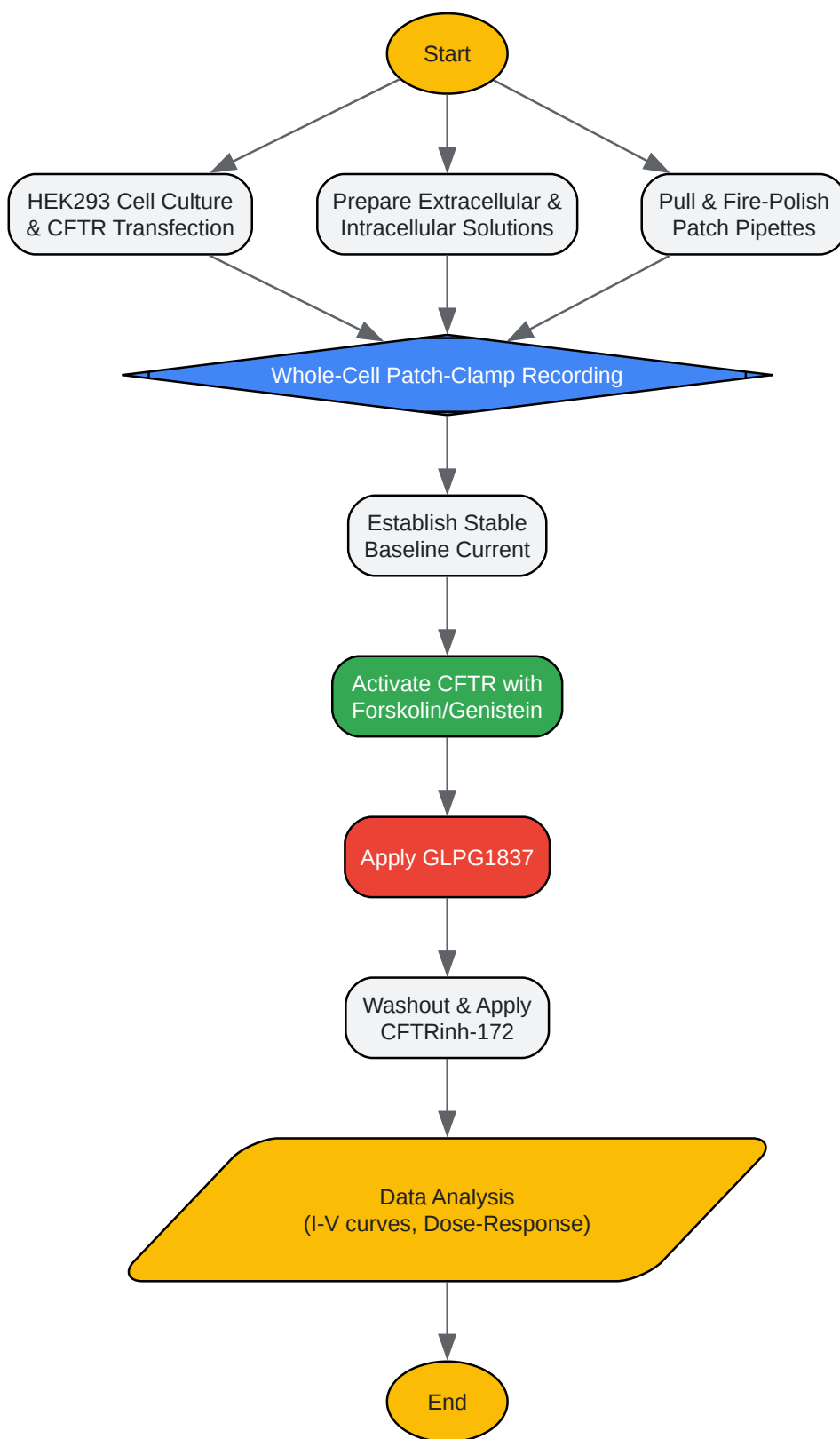
Signaling Pathway of GLPG1837 Action



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Caption: Proposed mechanism of **GLPG1837** action on the CFTR channel.

Experimental Workflow for Patch-Clamp Study



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Caption: General workflow for a patch-clamp experiment with **GLPG1837**.

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- To cite this document: BenchChem. [Application Notes and Protocols for GLPG1837 in Patch-Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#using-glpg1837-in-patch-clamp-electrophysiology-studies]

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